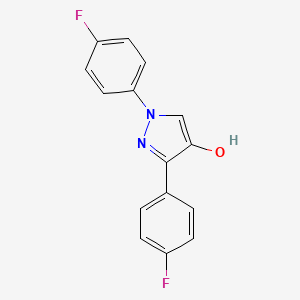
2((2,4-DI-CL-Phenoxy)ME)N'-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes phenoxy, tetraazol, and benzohydrazide groups. It is often studied for its potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by chlorinating phenoxyacetic acid under controlled conditions.
Formation of the Hydrazide: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then condensed with 1-(3-(1H-tetraazol-1-yl)phenyl)ethanone under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale chlorination: of phenoxyacetic acid.
Automated reaction setups: for the hydrazide formation.
Continuous flow reactors: for the condensation step to ensure high yield and purity.
化学反应分析
Types of Reactions
2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, alkyl halides.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted phenoxy derivatives.
科学研究应用
2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways Involved: Modulates signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A precursor in the synthesis of the compound.
1-(3-(1H-tetraazol-1-yl)phenyl)ethanone: Another precursor used in the synthesis.
Benzohydrazide Derivatives: Compounds with similar hydrazide functional groups.
Uniqueness
2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide is unique due to its combination of phenoxy, tetraazol, and benzohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
478252-11-8 |
|---|---|
分子式 |
C23H18Cl2N6O2 |
分子量 |
481.3 g/mol |
IUPAC 名称 |
2-[(2,4-dichlorophenoxy)methyl]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C23H18Cl2N6O2/c1-15(16-6-4-7-19(11-16)31-14-26-29-30-31)27-28-23(32)20-8-3-2-5-17(20)13-33-22-10-9-18(24)12-21(22)25/h2-12,14H,13H2,1H3,(H,28,32)/b27-15+ |
InChI 键 |
UAYWFEWSFZEYMR-JFLMPSFJSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)Cl)Cl)/C3=CC(=CC=C3)N4C=NN=N4 |
规范 SMILES |
CC(=NNC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)Cl)Cl)C3=CC(=CC=C3)N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044193.png)
![3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one](/img/structure/B12044199.png)
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044207.png)

![(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride](/img/structure/B12044219.png)

![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)
![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)


![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)



